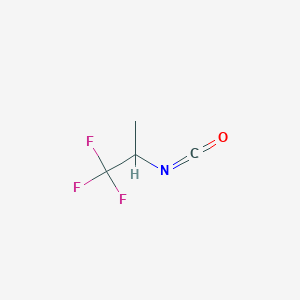

1-(Trifluoromethyl)ethylisocyanate

Description

Significance of Organofluorine Chemistry in Advanced Chemical Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has had a profound impact on numerous scientific disciplines. wikipedia.orgnumberanalytics.com The introduction of fluorine can dramatically alter a molecule's physical and chemical properties. sigmaaldrich.com It is estimated that approximately 20% of all pharmaceuticals and over half of all agrochemicals contain at least one fluorine atom. cas.cnwikipedia.org This widespread use stems from the unique attributes that fluorine imparts, including enhanced metabolic stability, increased lipophilicity, and altered acidity or basicity, all with minimal steric hindrance. sigmaaldrich.commolecularcloud.org These modifications can lead to improved efficacy and bioavailability in drug candidates and enhanced performance in materials. cas.cnmolecularcloud.org

The Role of the Trifluoromethyl Moiety in Modulating Molecular Properties

The trifluoromethyl (CF₃) group is one of the most significant fluorine-containing substituents used in medicinal chemistry and materials science. mdpi.commdpi.com Its strong electron-withdrawing nature significantly influences the electronic properties of a molecule, which can in turn affect its reactivity and biological interactions. molecularcloud.org The CF₃ group is known to increase the lipophilicity of a molecule, a property that can enhance its ability to cross cell membranes. mdpi.comnih.gov For instance, the antidepressant fluoxetine (B1211875) (Prozac) contains a trifluoromethyl group that contributes to its enhanced stability and allows for once-daily dosing. molecularcloud.org Furthermore, the C-F bond is one of the strongest in organic chemistry, making compounds containing the CF₃ group exceptionally stable towards metabolic degradation and chemical attack. numberanalytics.commolecularcloud.org

Overview of Isocyanate Functional Group Chemistry and Synthetic Versatility

The isocyanate group (–N=C=O) is a highly reactive functional group that serves as a versatile precursor in a multitude of chemical transformations. chemeurope.comwikipedia.orgdoxuchem.com Isocyanates are electrophiles, meaning they readily react with a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.orgyoutube.com The reaction with alcohols yields urethanes, while reaction with amines produces ureas. chemeurope.comwikipedia.org These linkages are fundamental to the production of polyurethanes and polyureas, two major classes of polymers with widespread applications in foams, coatings, adhesives, and elastomers. chemeurope.comdoxuchem.com The synthesis of isocyanates is typically achieved through the phosgenation of amines, though other laboratory methods like the Curtius and Lossen rearrangements are also employed. chemeurope.comwikipedia.org

Contextualizing 1-(Trifluoromethyl)ethylisocyanate within the Landscape of Fluorinated Building Blocks

This compound, with its combination of a trifluoromethyl group and an isocyanate functional group, is a prime example of a fluorinated building block. alfa-chemistry.comalfa-chemistry.com These are relatively simple, fluorine-containing molecules that can be used to introduce fluorine into more complex structures. alfa-chemistry.comtandfonline.com The use of such building blocks is a dominant strategy in drug discovery and materials science, as it often provides a more efficient and controlled method for synthesizing fluorinated target molecules compared to direct fluorination techniques. tandfonline.com The dual functionality of this compound makes it a valuable reagent for creating a variety of more complex molecules with the desirable properties conferred by the trifluoromethyl group.

Chemical Compound Information

| Compound Name |

| This compound |

| 2,4-dichlorofluorobenzene |

| 2-fluoropropanol |

| 3-chloro-4-fluoroaniline |

| 3-fluoropropanol |

| 3-(trifluoromethyl)aniline |

| 4-Bromo-2-fluoroaniline |

| 4-fluoroaniline |

| 4-fluorobenzaldehyde |

| 5-fluorouracil |

| berotralstat |

| ciprofloxacin |

| enasidenib |

| ethylamine (B1201723) hydrochloride |

| fluconazole |

| fluoxetine |

| fluoxacine |

| flupoxam |

| flurprimidol |

| fluvastatin sodium |

| heptafluorobutyric acid |

| hexafluorobenzene |

| hexamethylene diisocyanate |

| indoxacarb |

| isoflurane |

| isophorone (B1672270) diisocyanate |

| lansoprazole |

| mefloquine |

| methyl isocyanate |

| methylene (B1212753) diphenyl diisocyanate |

| norfloxacin |

| nonafluorobutane-1-sulfonic acid |

| oxalyl chloride |

| oxyfluorfen |

| p-fluorophenol |

| paroxetine |

| pentafluorobenzyl bromide |

| pentafluoropropionic acid |

| perfluorodecalin |

| perfluoroheptanoic acid |

| perfluorononanoic acid |

| perfluorooctanoic acid |

| perfluoropentanoic acid |

| phosgene (B1210022) |

| polytetrafluoroethylene |

| polyvinylidene fluoride |

| riluzole |

| sorafenib |

| tetrafluoroterephthalonitrile |

| toluene diisocyanate |

| trichloromethyl carbonate |

| triflic acid |

| trifluoroacetic acid |

| triflumuron |

| trifluralin |

| xylene |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄F₃NO |

| Molecular Weight | 139.08 g/mol |

| CAS Number | 1416351-89-7 |

| Boiling Point | 60-70 °C |

Data sourced from references chemicalbook.comoakwoodchemical.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-isocyanatopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFOVJOEMUMSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Trifluoromethyl Ethylisocyanate and Analogues

Classical and Modern Approaches to Aliphatic Trifluoromethylated Isocyanates

The production of aliphatic isocyanates, including those bearing trifluoromethyl groups, has traditionally relied on methods involving highly toxic reagents. However, significant research efforts have been directed towards developing safer and more environmentally friendly alternatives.

The classical and most widespread industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). google.comnwo.nl This process, while efficient, involves the use of extremely toxic phosgene gas and generates corrosive hydrogen chloride (HCl) as a byproduct. google.comresearchgate.net The general reaction proceeds by the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermolyzed to the isocyanate. google.com For the synthesis of 1-(trifluoromethyl)ethylisocyanate, the corresponding primary amine, 1-(trifluoromethyl)ethylamine, would be the starting material.

Due to the significant hazards associated with phosgene, considerable research has focused on the use of phosgene surrogates. nih.gov Triphosgene (B27547), a solid and therefore safer to handle alternative, is often employed in laboratory-scale syntheses. nih.gov It reacts with primary amines, such as L-amino acid t-butyl esters, in the presence of a base like pyridine (B92270) to generate the corresponding isocyanates. nih.gov Another approach involves the use of diphosgene (trichloromethyl chloroformate).

A one-pot synthesis of various N-alkyl-3-oxobenzo[d]isothiazole-2(3H)-carboxamide analogues utilizes triphosgene to convert primary amines into isocyanates in situ. chemicalbook.com The primary amine is first reacted with triphosgene and triethylamine (B128534) in dichloromethane (B109758), and the resulting isocyanate is then reacted with 1,2-benzisothiazol-3-one. chemicalbook.com

Growing environmental and safety concerns have spurred the development of numerous phosgene-free routes to isocyanates. researchgate.net These methods aim to replace the hazardous phosgene with less toxic reagents and to minimize the production of harmful byproducts.

One promising phosgene-free approach involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting product to yield the corresponding organic isocyanate. google.com This method offers the advantage of using readily available starting materials and allows for the recycling of byproducts. google.com

Another significant phosgene-free strategy is the reductive carbonylation of nitro compounds. nwo.nl This can be followed by the thermal decomposition of the resulting carbamate (B1207046) to produce the isocyanate. researchgate.net Catalysts, often based on palladium, are typically required for the reductive carbonylation step. nwo.nl The decomposition of the carbamate has been a focus of research to improve the efficiency of this route. researchgate.net

The use of urea (B33335) as a substitute for phosgene is another viable green alternative. researchgate.net N-substituted carbamates can be synthesized from amines, urea, and alcohols, which can then be converted to isocyanates. researchgate.net

A method for the one-step synthesis of ethyl isocyanate has been developed that avoids the use of phosgene by reacting ethylamine (B1201723) hydrochloride with trichloromethyl carbonate in xylene in the presence of a catalyst. google.com

The synthesis of this compound necessitates the availability of its precursor, 1-(trifluoromethyl)ethylamine. oakwoodchemical.com The introduction of a trifluoromethyl group into organic molecules is a significant area of research.

Several methods exist for the synthesis of α-trifluoromethyl amines. One approach involves the nucleophilic trifluoromethylation of imines using reagents like TMSCF₃ (Ruppert's reagent) in the presence of a promoter. organic-chemistry.org Another method utilizes the reaction of N-methylaniline with CF₃SO₂Na and PPh₃, followed by treatment with AgF to produce N-methyl-N-(trifluoromethyl)aniline. rsc.org

The asymmetric synthesis of chiral trifluoromethylated amines is also of great interest. nih.govbrandeis.edusigmaaldrich.com This can be achieved through the catalytic enantioselective isomerization of trifluoromethyl imines using a chiral organic catalyst. nih.govbrandeis.edusigmaaldrich.com This method is applicable to both aryl and alkyl trifluoromethyl imines. nih.govbrandeis.edusigmaaldrich.com

Data on Trifluoromethylated Amine Synthesis

| Precursor | Reagent/Catalyst | Product | Yield | Reference |

| N-methylaniline | CF₃SO₂Na, PPh₃, AgF | N-methyl-N-(trifluoromethyl)aniline | 74% | rsc.org |

| 4-nitroaniline | CF₃SO₂Na, PPh₃, AgF | N-methyl-4-nitro-N-(trifluoromethyl)aniline | 87% | rsc.org |

| 4-methoxyaniline | CF₃SO₂Na, PPh₃, AgF | 4-methoxy-N-methyl-N-(trifluoromethyl)aniline | 77% | rsc.org |

This table summarizes selected examples of trifluoromethylated amine synthesis.

Stereoselective Synthesis of Chiral Trifluoromethylated Isocyanates

The synthesis of chiral isocyanates, particularly those containing a trifluoromethyl group at a stereocenter, is a challenging yet important endeavor, as these compounds are valuable building blocks for stereochemically defined pharmaceuticals and agrochemicals.

The development of enantioselective methods for the synthesis of α-chiral alkyl isocyanates is an active area of research. One strategy involves the catalytic enantioselective α-alkylation of carbonyl compounds. nih.gov While not directly producing an isocyanate, this method allows for the creation of a chiral center alpha to a carbonyl group, which can then be further functionalized.

A cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been reported for the synthesis of sterically bulky chiral amides. acs.org This method circumvents the use of organometallic reagents and achieves high enantioselectivity. acs.org

Catalytic asymmetric synthesis of α-chiral azides, which can be precursors to chiral amines and subsequently isocyanates, has also been explored. rsc.org

Diastereoselective methods are crucial for controlling the stereochemistry of molecules with multiple chiral centers. The synthesis of compounds with a trifluoromethyl- and fluoro-substituted stereogenic carbon center has been achieved through diastereodivergent and enantioselective approaches. nih.govresearchgate.net These strategies often involve the use of chiral catalysts to control the stereochemical outcome of the reaction. nih.govresearchgate.net

The synthesis of chiral trifluoromethylated heliotridane (B1248650) has been accomplished via a highly catalytic asymmetric Friedel–Crafts alkylation of pyrroles with β-trifluoromethylated acrylates, demonstrating a method to introduce a chiral trifluoromethyl-containing moiety. rsc.org

Synthesis of Structurally Related Trifluoromethylated Isocyanate Derivatives

The introduction of trifluoromethyl groups into organic molecules can significantly alter their chemical and physical properties, often enhancing their biological activity and metabolic stability. This has led to a considerable interest in the synthesis of trifluoromethylated compounds, including isocyanates, which are versatile intermediates in the preparation of a wide range of biologically active molecules and materials. Various synthetic strategies have been developed to access structurally diverse trifluoromethylated isocyanate derivatives.

A prevalent method for synthesizing aryl isocyanates bearing a trifluoromethyl group involves the phosgenation of the corresponding aniline (B41778) derivative. For instance, 4-chloro-3-(trifluoromethyl)phenylisocyanate, a key intermediate in the synthesis of the anticancer drug sorafenib, is prepared from 4-chloro-3-(trifluoromethyl)aniline. google.comchemicalbook.com The synthesis starts from o-chlorotrifluoromethyl benzene, which is nitrated to form 4-nitro-2-trifluoromethyl chlorobenzene. Subsequent reduction of the nitro group yields 4-chloro-3-(trifluoromethyl)aniline. This aniline is then reacted with a phosgene source, such as triphosgene, in the presence of a catalyst like DMF, pyridine, or DMAP to yield the final isocyanate product. google.com

Another general and widely applicable method for the preparation of isocyanates is the Curtius rearrangement. This reaction involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. google.com This method is known for its clean reaction profile and high yields, with nitrogen gas being the primary byproduct. google.com While the preparation of the intermediate acyl azides requires careful handling due to safety concerns, this route provides access to a broad range of isocyanates from carboxylic acids. google.comorganic-chemistry.org

The direct oxidation of isonitriles offers an alternative and efficient route to isocyanates. A notable method employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). acs.org This reaction is rapid, often completing within minutes at low temperatures, and produces dimethyl sulfide (B99878) as the main byproduct. acs.org This methodology is applicable to a variety of alkyl and aryl isonitriles. acs.org

Furthermore, isocyanates can be synthesized through substitution reactions. For example, primary alcohols can be converted to their corresponding alkyl isocyanates using a reagent system composed of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium (B224687) cyanate. organic-chemistry.org

The synthesis of chiral isocyanates containing fluorine has also been explored. For example, (S)-2-chloro-2-fluoroethanoyl isocyanate has been prepared and utilized as a chiral derivatizing agent for the structural analysis of secondary chiral alcohols by NMR spectroscopy. nih.gov

The following tables summarize various synthetic methodologies for preparing trifluoromethylated and related isocyanate derivatives.

Table 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenylisocyanate

| Starting Material | Reagents | Key Intermediates | Final Product | Ref. |

| o-Chlorotrifluoromethyl benzene | 1. Acetic anhydride, Conc. nitric acid2. Hydrazine hydrate, Activated carbon, FeCl₃·6H₂O3. Triphosgene, Catalyst (e.g., DMF, pyridine) | 4-Nitro-2-trifluoromethyl chlorobenzene, 4-Chloro-3-(trifluoromethyl)aniline | 4-Chloro-3-(trifluoromethyl)phenylisocyanate | google.com |

| 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine | Triphosgene | - | 4-Chloro-3-(trifluoromethyl)phenylisocyanate | chemicalbook.com |

Table 2: General Synthetic Methods for Isocyanates

| Method | Starting Material | Key Reagents/Reaction | Product Type | Ref. |

| Curtius Rearrangement | Carboxylic Acids | Acyl azide formation followed by rearrangement | Alkyl and Aryl Isocyanates | google.comorganic-chemistry.org |

| Isonitrile Oxidation | Isonitriles | DMSO, Trifluoroacetic anhydride | Alkyl and Aryl Isocyanates | acs.org |

| Substitution | Primary Alcohols | Triphenylphosphine, DDQ, Bu₄NOCN | Alkyl Isocyanates | organic-chemistry.org |

| Phosgenation | Anilines | Triphosgene | Aryl Isocyanates | rsc.org |

Reactivity and Mechanistic Investigations of 1 Trifluoromethyl Ethylisocyanate

Nucleophilic Addition Reactions of the Isocyanate Functionality

The isocyanate group is characterized by a highly electrophilic carbon atom, which readily undergoes nucleophilic attack. nih.gov The general mechanism involves an initial attack by the nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom. nih.gov For 1-(Trifluoromethyl)ethylisocyanate, the inductive effect of the CF3 group accelerates this process, making it a highly reactive substrate.

The reaction of isocyanates with alcohols and amines represents a fundamental and widely utilized transformation in organic synthesis. These reactions are efficient pathways to produce carbamates (urethanes) and ureas, respectively. wikipedia.orgasianpubs.org

The addition of an alcohol to an isocyanate yields a carbamate (B1207046). This reaction is the cornerstone of polyurethane chemistry. wikipedia.org Similarly, the reaction with a primary or secondary amine produces a substituted urea (B33335). researchgate.net These reactions are typically conducted in suitable solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and often proceed smoothly at room temperature without the need for a catalyst or base. commonorganicchemistry.com The high reactivity of this compound facilitates rapid and high-yield conversions.

Table 1: General Nucleophilic Addition Reactions

| Reactant Class | Nucleophile | Product Class | General Structure |

|---|---|---|---|

| Alcohol | R'-OH | Carbamate |

Cycloaddition reactions are powerful tools for constructing cyclic molecules, where two unsaturated molecules combine to form a ring. pressbooks.pub The isocyanate group, with its cumulated double bonds, can participate in various cycloaddition pathways to generate heterocyclic systems.

In [3+2] cycloadditions, a three-atom component reacts with a two-atom component. Isocyanates can serve as the two-atom component in these reactions. For instance, they have been shown to react with aza-oxyallyl cations, which act as three-atom synthons, to create five-membered N-heterocyclic scaffolds. researchgate.net While specific studies on this compound in this context are not prevalent, the established reactivity of isocyanates suggests its potential as a dienophile in such transformations. The synthesis of trifluoromethyl-substituted pyrazoles via [3+2] cycloaddition of other fluorinated building blocks highlights the utility of such moieties in forming heterocyclic compounds. nih.govrsc.org

The [2+2+2] cycloaddition is a powerful method for synthesizing six-membered rings. A rhodium(I)-catalyzed [2+2+2] cycloaddition between alkenyl isocyanates and alkynes has been successfully developed. nih.gov This reaction constructs complex fused heterocyclic systems like indolizinones and quinolizinones by assembling three unsaturated components in a single step. nih.gov Given the established compatibility of transition metal catalysis with fluorinated compounds, this compound is a potential substrate for analogous transformations.

Table 2: Rhodium-Catalyzed [2+2+2] Cycloaddition

| Reactants | Catalyst System | Product Type |

|---|---|---|

| Alkenyl Isocyanate + Alkyne | [Rh(ethylene)2Cl]2 / P(4-OMe-C6H4)3 | Substituted Indolizinones/Quinolizinones |

Data sourced from Yu, R. T., & Rovis, T. (2006). nih.gov

Isocyanates react with carbon-based nucleophiles, particularly organometallic reagents, to form amide bonds. nih.gov While traditional methods often employ reactive Grignard or organolithium reagents, recent advances have focused on transition metal-catalyzed approaches that offer broader functional group tolerance. acs.org

A notable development is the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides. acs.org This method avoids the pre-formation of organometallic reagents and demonstrates excellent enantioselectivity and a wide substrate scope, including tolerance for electron-withdrawing groups like trifluoromethyl. acs.org This reaction proceeds under mild conditions using zinc powder as a terminal reductant. acs.org

Table 3: Cobalt-Catalyzed Reductive Coupling of Isocyanates with α-Chloro Tertiary Amides

| Aryl Isocyanate Substituent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| 2-methylphenyl | 81 | 97.5:2.5 |

| 2-isopropylphenyl | 75 | 98.5:1.5 |

| 2-(tert-butyl)phenyl | 68 | 95.5:4.5 |

| 4-methoxyphenyl | 77 | 99.5:0.5 |

| 4-chlorophenyl | 75 | 99:1 |

| 4-(trifluoromethyl)phenyl | 72 | 99:1 |

Reaction conditions involved an α-chloro tertiary amide, the specified isocyanate, CoI2, a chiral NPN ligand, and Zn in 1,4-dioxane. Data sourced from a recent 2025 study. acs.org

Cycloaddition Reactions for Heterocyclic Ring Formation

Oligomerization and Polymerization Behavior

Isocyanates are well-known to undergo self-addition reactions to form oligomers and polymers. These processes are often catalyzed and can lead to a variety of structures depending on the reaction conditions.

The most common oligomerization is the formation of a cyclic trimer, an isocyanurate, which is a highly stable six-membered ring. This trimerization can be catalyzed by various agents, including organotin alkoxides. rsc.org

Furthermore, isocyanates can be polymerized to form polyisocyanates. The controlled reversible addition-fragmentation chain transfer (RAFT) polymerization technique has been successfully applied to unprotected isocyanate-containing monomers. rsc.org This allows for the synthesis of well-defined polymers with pendant isocyanate groups, which can be further functionalized. rsc.org Oligomers containing pendant isocyanate groups have also been synthesized for applications such as tissue adhesives. nih.gov The high reactivity of this compound suggests it would be a prime candidate for these polymerization and oligomerization reactions, likely proceeding at faster rates than its non-fluorinated counterparts.

Table 4: Polymerization and Oligomerization Products of Isocyanates

| Process | Catalyst/Method | Product |

|---|---|---|

| Trimerization | Organotin alkoxides | Isocyanurate (cyclic trimer) |

| Polymerization | RAFT Polymerization | Polyisocyanate (linear polymer) |

Controlled Cyclotrimerization to Isocyanurates

The cyclotrimerization of isocyanates is a crucial reaction that produces isocyanurates, which are 1,3,5-triazine-2,4,6-triones. These cyclic trimers are known to enhance the properties of materials like polyurethanes, improving thermal stability, mechanical strength, and weatherability. scilit.comtue.nldntb.gov.ua The process requires effective and selective catalysts to control the formation of the isocyanurate ring. tue.nldntb.gov.ua

The catalysts for isocyanate cyclotrimerization are broadly divided into two main categories: Lewis basic catalysts and metal-containing catalysts. tue.nlresearchgate.net The reaction typically proceeds through an anionic polymerization mechanism, where a nucleophilic initiator attacks the electrophilic carbon of the isocyanate group. researchgate.net This initiates a chain reaction involving two more isocyanate molecules, which ultimately leads to the formation of the stable six-membered isocyanurate ring. researchgate.net While this is a general reaction for many isocyanates, specific studies detailing the controlled cyclotrimerization of this compound are not extensively documented in the reviewed literature. However, the presence of the trifluoromethyl group is expected to significantly activate the isocyanate towards this reaction. Two- and three-coordinate m-terphenyl (B1677559) complexes of manganese and iron have been shown to be efficient catalysts for the selective cyclotrimerization of primary aliphatic isocyanates. rsc.org

Table 1: General Catalyst Classes for Isocyanate Cyclotrimerization

| Catalyst Class | Examples | Mechanistic Pathway | Reference |

|---|---|---|---|

| Lewis Basic Catalysts | Tertiary amines, Phosphines, Carboxylates, Zwitterionic compounds | Anionic Cyclotrimerization | tue.nlresearchgate.net |

| Metal-Containing Catalysts | Alkali metal alkoxides, Carboxylates of Na, K, Pb, Zn, Co; Organometallic compounds (e.g., Mn, Fe complexes) | Anionic or Coordination-Insertion | tue.nlresearchgate.netrsc.org |

Mechanisms of Polymerization and Oligomerization

Isocyanates can undergo polymerization and oligomerization through various mechanisms, most notably anionic polymerization. acs.orgacs.org The high reactivity of the isocyanate group, which can be further enhanced by electron-withdrawing substituents, makes it susceptible to polymerization initiated by nucleophiles such as sodium cyanide in solvents like DMF. acs.org The mechanism of anionic polymerization involves three main steps:

Initiation: A nucleophilic initiator attacks the carbonyl carbon of the isocyanate monomer, forming an anionic active center.

Propagation: The anionic end of the growing chain attacks another monomer molecule, adding it to the polymer chain. This step repeats, leading to the growth of the polymer. For isocyanates, this results in a polyamide structure (nylon-1).

Termination: The polymerization is terminated by the reaction with an impurity or a terminating agent.

For many years, the controlled synthesis of polyisocyanates was challenging due to competing side reactions like cyclotrimerization. acs.org However, the development of living anionic polymerization techniques has allowed for the synthesis of well-defined polyisocyanates with controlled molecular weight and low dispersity. acs.org This is particularly important for creating polymers with specific properties. acs.org Direct polymerization of monomers containing unprotected isocyanate groups has been achieved using methods like reversible addition-fragmentation chain transfer (RAFT) polymerization, which requires careful selection of neutral chain transfer agents and low reaction temperatures. rsc.org While these general principles apply, specific mechanistic studies on the polymerization and oligomerization of this compound itself are not detailed in the available research.

Influence of the Trifluoromethyl Group on Isocyanate Reactivity and Selectivity

The trifluoromethyl (CF₃) group exerts a profound influence on the reactivity and selectivity of the isocyanate functional group to which it is attached. This influence stems from a combination of strong electronic effects and significant steric demands.

Electronic Inductive Effects on Reaction Pathways

The trifluoromethyl group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its effect is primarily due to the strong negative inductive effect (-I) of the three fluorine atoms. This potent inductive effect significantly modulates the electronic properties of the adjacent isocyanate group. nih.govrsc.org

The primary consequence of this electron-withdrawing nature is the pronounced increase in the electrophilicity of the carbonyl carbon atom in the isocyanate (-N=C=O) moiety. nih.govrsc.org This enhanced electrophilic character makes the isocyanate much more susceptible to nucleophilic attack, thereby increasing its reactivity in reactions such as additions, cyclizations, and polymerizations. nih.govrsc.org The increased reactivity due to the CF₃ group has been observed to facilitate reactions that might not occur with less-activated isocyanates. nih.gov

Table 2: Influence of the Trifluoromethyl Group on Molecular Properties and Reactivity

| Property | Influence of Trifluoromethyl (CF₃) Group | Consequence for Reaction Pathways | Reference |

|---|---|---|---|

| Electrophilicity | Strongly increases the electrophilicity of the isocyanate carbon. | Enhances reactivity towards nucleophiles; accelerates addition and polymerization reactions. | nih.govrsc.org |

| Acidity | Increases the acidity of adjacent C-H bonds. | Can influence base-catalyzed reaction mechanisms and intermediate stability. | |

| Bond Strength | The C-F bond is exceptionally strong. | Confers high metabolic and chemical stability to the CF₃ group itself. | mdpi.com |

| Charge Delocalization | Can lead to significant charge delocalization in cationic intermediates. | Stabilizes certain transition states and intermediates, influencing selectivity. | nih.gov |

Steric Hindrance and Conformational Preferences in Reaction Intermediates

In addition to its powerful electronic effects, the trifluoromethyl group also imposes significant steric demands. It is considered to be much larger than a methyl group and has been shown in some reactions to behave as a substituent as large as a sec-butyl or cyclohexyl group. jst.go.jpresearchgate.net This steric bulk plays a critical role in determining the selectivity of reactions involving the isocyanate.

Furthermore, the presence of the CF₃ group can affect the conformational preferences of reaction intermediates. scilit.comacs.org The group's size and electronic nature can stabilize specific conformations of transition states and intermediates through non-covalent interactions or by influencing charge delocalization. nih.gov For example, studies on related systems have shown that the CF₃ group can stabilize certain conformers through effects like cationic π-stacking, thereby directing the reaction towards a specific stereochemical outcome. nih.gov This control over the geometry of intermediates is crucial for achieving selectivity in complex chemical transformations.

Applications As Versatile Synthetic Building Blocks and Intermediates

Synthesis of Fluorinated Heterocyclic Compounds

The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the isocyanate, making 1-(Trifluoromethyl)ethylisocyanate an excellent substrate for cycloaddition reactions to form various fluorinated heterocyclic compounds. These reactions provide efficient pathways to five- and six-membered rings that are core structures in many pharmaceuticals and agrochemicals.

For instance, [3+2] cycloaddition reactions are a primary method for synthesizing five-membered heterocycles. The reaction of this compound with suitable dipolarophiles can lead to the formation of trifluoromethyl-substituted thiolanes and other sulfur-containing heterocycles. nih.gov The enhanced reactivity due to the trifluoromethyl group often allows these reactions to proceed under mild conditions with high regioselectivity. nih.govcardiff.ac.uk Similarly, it can be used in the synthesis of trifluoromethylated isoxazolidines through 1,3-dipolar cycloaddition with nitrosoarenes and alkenes. nih.gov The resulting isoxazolidines are important precursors for further synthetic transformations. nih.gov

Solvent choice can play a critical role in directing the outcome of these cycloaddition reactions. For example, in reactions involving 2,2,2-trifluorodiazoethane, the use of N,N-dimethylacetamide (DMAc) as a solvent favors the formation of bis(trifluoromethyl)pyrazolines, while switching to 1,2-dichloroethane (B1671644) (DCE) can lead to bis(trifluoromethyl)cyclopropanes. rsc.org

Table 1: Examples of Heterocyclic Scaffolds from Trifluoromethylated Building Blocks

| Reactant(s) | Reaction Type | Resulting Heterocycle |

|---|---|---|

| 2,2,2-Trifluorodiazoethane and Styryl Derivatives | [3+2] Cycloaddition-Isomerization-Oxidation | 5-aryl-3-trifluoromethylpyrazoles nih.gov |

| Trifluoromethyl Nitrile Oxide and Alkynes | Cycloaddition | 5-substituted Isoxazoles cardiff.ac.uk |

| 2-Trifluoromethyl-1,3-conjugated enynes and CF3CHN2 | [3+2] Cycloaddition | Bis(trifluoromethyl)pyrazolines rsc.org |

Precursors for Complex Organic Molecule Synthesis

The high reactivity of the isocyanate group in this compound makes it a versatile precursor for a variety of complex organic molecules. Isocyanates readily react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. These functional groups are prevalent in a vast number of biologically active compounds and complex organic structures.

Multicomponent reactions (MCRs) involving isocyanates are particularly powerful for rapidly building molecular complexity from simple starting materials. nih.gov For example, MCRs can be designed to synthesize intricate scaffolds like spirooxindole derivatives and 1,2,4-triazole-3-ones in high yields. nih.gov The trifluoromethyl group from this compound is incorporated into the final product, which can be advantageous for developing new pharmaceutical candidates. The introduction of a trifluoromethyl group is a common strategy in drug design to improve a molecule's pharmacokinetic profile. nih.gov

The synthesis of trifluoromethyl-containing ureas and carbamates from isocyanates has been a subject of interest for their potential biological activities. nih.gov Furthermore, this building block can be utilized in the late-stage functionalization of natural product derivatives, allowing for the creation of novel and complex allylsilane compounds. rsc.org

Advanced Intermediates in Polymer Chemistry and Functional Materials

The unique properties conferred by the trifluoromethyl group make this compound a valuable intermediate in the development of advanced polymers and functional materials.

Fabrication of Polyurethane Systems with Enhanced Properties

Polyurethanes are a class of polymers formed by the reaction of diisocyanates with polyols. By incorporating this compound or its derivatives into the polymer backbone, it is possible to create fluorinated polyurethanes with enhanced properties. The presence of trifluoromethyl groups can improve the thermal stability, chemical resistance, and hydrophobicity of the resulting polyurethane. These fluorinated polyurethanes are desirable for applications requiring high-performance materials, such as specialty coatings, sealants, and elastomers that can withstand harsh environments. The trifluoromethyl group's influence on surface energy can also lead to materials with low friction and non-stick properties.

Design of Specialty Monomers for Polymer Modification

This compound can be used to synthesize specialty monomers that are then copolymerized with other monomers to modify the properties of existing polymers. By reacting the isocyanate with a molecule containing a polymerizable group (like a vinyl or acrylic group) and a nucleophilic handle (like a hydroxyl or amine group), a trifluoromethyl-containing monomer is created.

This monomer can then be introduced into various polymer systems, such as polyacrylates or polystyrenes, through copolymerization. Even a small amount of this specialty monomer can impart significant changes to the bulk properties of the polymer, including increased hydrophobicity, improved thermal stability, and altered optical properties. This approach offers a versatile method for fine-tuning the characteristics of materials for specific technological applications, including advanced optical fibers and functional coatings.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-triazole-3-ones |

| 1,2-dichloroethane |

| 2,2,2-trifluorodiazoethane |

| 5-aryl-3-trifluoromethylpyrazoles |

| Bis(trifluoromethyl)cyclopropanes |

| Bis(trifluoromethyl)pyrazolines |

| N,N-dimethylacetamide |

| Spirooxindole |

| Thiolanes |

| Trifluoromethyl Nitrile Oxide |

Advanced Characterization and Computational Chemistry Studies

Spectroscopic Methods for Structural Elucidation of Reaction Products

The reaction of 1-(Trifluoromethyl)ethylisocyanate with nucleophiles, such as alcohols or amines, yields urethanes (carbamates) and ureas, respectively. The structural verification of these products relies heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

While specific spectral data for the direct reaction products of this compound are not widely published, analysis of analogous fluorinated urethanes and polyurethanes provides a clear framework for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of a urethane (B1682113) formed from an isocyanate, the proton attached to the nitrogen of the urethane linkage (-NH) typically appears as a characteristic signal. For instance, in various polyurethanes, this NH proton signal can be observed around 6.38 ppm. researchgate.net The protons on the carbon atoms adjacent to the urethane or urea (B33335) linkage also show distinct chemical shifts. For example, the methylene (B1212753) protons adjacent to the -NH and -CO groups in certain polyurethanes appear at approximately 2.9-3.1 ppm and 4.0 ppm, respectively. researchgate.netresearchgate.net

¹³C NMR: The carbonyl carbon of the urethane group is a key indicator in ¹³C NMR spectra, often resonating around 153.4 ppm. researchgate.net The carbons of the ethyl group and the trifluoromethyl group in a derivative of this compound would also provide unique signals, with the CF₃ group causing a characteristic quartet in the carbon spectrum due to C-F coupling.

¹⁹F NMR: This technique is particularly valuable for fluorinated compounds. The trifluoromethyl group gives a strong, distinct signal. In fluorinated polyhydroxyurethanes, CF₂ groups adjacent to other fluorinated carbons can show complex splitting patterns, such as AB systems, due to diastereotopicity. mdpi.com For this compound derivatives, a singlet or a doublet (if coupled to the adjacent methine proton) would be expected for the -CF₃ group.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for monitoring the conversion of the isocyanate group. The N=C=O group exhibits a very strong and sharp absorption band around 2250-2275 cm⁻¹. The disappearance of this band is a clear indication of the reaction's completion. The formation of the urethane linkage is confirmed by the appearance of new bands:

An N-H stretching vibration around 3300 cm⁻¹.

A C=O (urethane carbonyl) stretching vibration typically between 1680 and 1740 cm⁻¹.

The table below summarizes typical IR absorption frequencies for functional groups relevant to the reactions of isocyanates.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric stretch | 2250 - 2275 |

| Urethane (-NH-C=O) | N-H stretch | ~3300 |

| Urethane (-NH-C=O) | C=O stretch | 1680 - 1740 |

This table is generated based on general spectroscopic principles and data from analogous compounds.

Theoretical Chemistry and Molecular Modeling of Fluorinated Isocyanates

Computational chemistry provides profound insights into the intrinsic properties of molecules like this compound, bridging the gap between molecular structure and macroscopic behavior. Density Functional Theory (DFT) and other ab initio methods are powerful tools for this purpose. acs.orgnih.gov

Quantum Chemical Calculations of Electronic Structure and Energetics

The chemical behavior of an isocyanate is governed by its electronic structure. The isocyanate group's carbon atom is highly electrophilic due to its position between two electronegative atoms (N and O). mdpi.com This effect is significantly amplified in this compound by the presence of the -CF₃ group. The strong electron-withdrawing nature of the trifluoromethyl group further depletes electron density from the isocyanate carbon, enhancing its reactivity toward nucleophiles. mdpi.com

Quantum chemical calculations can quantify these electronic effects. Parameters such as molecular electrostatic potential (MEP) maps and calculated atomic charges would reveal a large positive potential on the isocyanate carbon. Energetic calculations are also crucial. For example, the reaction of phenyl isocyanate with methanol (B129727) to form a urethane has been computationally modeled, showing a reactant complex (RC), a transition state (TS), and a product complex (PC). nih.gov Similar calculations for this compound would allow for the determination of reaction enthalpies and activation energies.

The table below shows computed relative energies for a model catalyst-free urethane formation reaction, illustrating the type of data obtained from such studies.

Table: Calculated Relative Energies for a Model Urethane Formation (kJ/mol)

| Species | Relative Energy (ΔE₀) |

|---|---|

| Reactants (R) | 0.0 |

| Reactant Complex (RC) | -21.4 |

| Transition State (TS) | 127.1 |

| Product Complex (PC) | -66.5 |

| Products (P) | -38.6 |

Data adapted from a study on phenyl isocyanate and methanol. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the entire reaction pathway, including the identification of transient intermediates and high-energy transition states. libretexts.org For the reaction of this compound with an alcohol, the mechanism is expected to proceed through a transition state where the alcohol's oxygen atom attacks the electrophilic isocyanate carbon, and the alcohol's proton is transferred to the isocyanate's nitrogen atom.

Studies on similar systems, like the reaction of nitrones with isocyanates, have shown that the mechanism can be either concerted or stepwise, depending on the polarity of the solvent. acs.org For isocyanate-alcohol reactions, both concerted and stepwise (often involving a pre-reaction complex) mechanisms have been proposed and studied computationally. nih.govresearchgate.net Locating the transition state structure and calculating its energy provides the activation energy (Ea), a key parameter in determining the reaction rate according to transition state theory. wikipedia.orgyoutube.com Computational studies on related isocyanate reactions have successfully calculated these barriers, often finding them to be significantly lowered by catalysts. nih.govchemrxiv.org

Prediction of Reactivity and Selectivity Profiles

Theoretical models can predict how structural modifications influence reactivity. The presence of electron-withdrawing groups, such as the trifluoromethyl group, is known to increase the reactivity of the isocyanate functional group. mdpi.comresearchgate.net This is due to the stabilization of the negative charge that develops on the nitrogen atom in the transition state. Computational studies can quantify this effect by comparing the calculated activation barriers for a series of substituted isocyanates. For instance, a study on the rearrangement of phenylnitrile oxides to phenyl isocyanates showed that electron-withdrawing groups like -CF₃ generally slow down that specific reaction, demonstrating the predictive power of such calculations. chemrxiv.org

Selectivity is another key aspect, especially for asymmetric molecules reacting with complex substrates. While this compound itself does not have competing isocyanate groups, its chiral center means it can exhibit stereoselectivity when reacting with other chiral molecules. Computational modeling can be used to predict the favored diastereomeric product by calculating the transition state energies for all possible reaction pathways. Studies on the selectivity of isophorone (B1672270) diisocyanate (IPDI) have shown that the choice of catalyst and reaction temperature can dramatically affect which of its two different isocyanate groups reacts preferentially. paint.org

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and its interactions with other molecules are critical to its behavior. The molecule can adopt various conformations due to rotation around the C-C and C-N single bonds. Computational methods can be used to calculate the relative energies of these different conformers to identify the most stable arrangements. Steric hindrance between the bulky trifluoromethyl group and the isocyanate group will likely play a significant role in determining the preferred geometry.

Intermolecular interactions are key to understanding the properties of materials derived from this isocyanate. Ab initio calculations and molecular dynamics simulations have been used to investigate the intermolecular forces in aliphatic isocyanurates, revealing the importance of dispersion forces and specific isocyanate-isocyanurate interactions. researchgate.net The fluorine atoms of the trifluoromethyl group can participate in unique non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can influence the packing in the solid state and the morphology of resulting polymers. mdpi.com Studies on fluorinated polyurethanes have shown that the structure of the isocyanate has a great effect on properties like surface energy and intermolecular interactions with other molecules. acs.org

Future Directions and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Routes for Fluorinated Isocyanates

The production of isocyanates has traditionally relied on the use of highly toxic phosgene (B1210022), prompting a significant push towards safer and more environmentally benign synthetic methodologies. rsc.orggoogle.com This is particularly critical for specialty chemicals like 1-(trifluoromethyl)ethylisocyanate. The future of its synthesis is geared towards two main green chemistry principles: avoiding hazardous reagents and utilizing renewable or non-toxic precursors.

Several phosgene-free routes are under active investigation. These methods often involve the thermal decomposition of carbamates, which can be synthesized from amines, nitro compounds, or urea (B33335) without the use of phosgene. acs.orggoogle.com For aliphatic isocyanates, routes starting from alkyl formamides reacted with diorganocarbonates are also being explored. google.com Another innovative approach involves the treatment of alcohols with reagents like triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu₄NOCN, which can selectively convert primary alcohols into their corresponding alkyl isocyanates. organic-chemistry.org

Perhaps the most significant trend is the development of non-isocyanate polyurethanes (NIPUs), which circumvents the need for isocyanate monomers altogether. kobe-u.ac.jpeurekalert.org This strategy focuses on the polyaddition reaction between cyclic carbonates and diamines to form polyhydroxyurethanes (PHUs). mdpi.com Research has demonstrated the synthesis of new fluorinated polyhydroxyurethanes (FPHUs) from fluorinated bis(cyclic carbonate)s. mdpi.comconsensus.app These FPHUs exhibit enhanced properties, such as higher molar mass and increased thermal stability, compared to their non-fluorinated counterparts, paving the way for high-performance materials derived from a safer, isocyanate-free process. consensus.app A joint project between Kobe University and AGC Inc. has successfully developed a method to produce high-quality, non-discoloring NIPUs using fluorinated carbonates as a key raw material, highlighting the industrial viability of this approach. kobe-u.ac.jpeurekalert.org

| Green Synthetic Strategy | Precursors | Key Advantage | Relevant Research Finding |

| Non-Phosgene Isocyanate Synthesis | Alcohols, Formamides, Carbamates | Avoids the use of highly toxic phosgene. google.comacs.org | Alkyl isocyanates can be prepared in high yields from alcohols using a triphenylphosphine-based reagent system. organic-chemistry.org |

| Non-Isocyanate Polyurethanes (NIPU) | Fluorinated Cyclic Carbonates, Diamines | Creates polyurethane-like materials without handling isocyanate monomers. mdpi.com | Fluorinated polyhydroxyurethanes (FPHUs) show higher molar mass and thermal stability than hydrogenated analogues. consensus.app |

| Photo-on-Demand Synthesis | Fluorinated Alcohols, Chloroform | Environmentally friendly method that can use recovered byproducts. kobe-u.ac.jpeurekalert.org | A novel NIPU synthesis was achieved by reacting a polyurethane precursor (biscarbonate), derived from this method, with a diamine. kobe-u.ac.jp |

Exploration of Novel Catalytic Systems for Selective Transformations

The isocyanate group is highly reactive, and controlling its transformations is key to creating well-defined molecules and materials. Future research is heavily invested in discovering novel catalytic systems that offer high selectivity for specific reactions involving fluorinated isocyanates like this compound.

Catalytic Trimerization: The cyclotrimerization of isocyanates to form isocyanurates is a crucial reaction for producing thermally stable, cross-linked polymer networks. While various catalysts exist, research is now focused on understanding complex reaction mechanisms to optimize processes. For aliphatic isocyanates, detailed investigations using computational and mass spectrometric methods have revealed that simple catalysts like acetate (B1210297) initiate a complex, bicyclic mechanism, moving beyond the long-held assumption of a simple consecutive addition. acs.orgnih.govresearchgate.net Other catalyst systems based on lithium salts or mixtures of amines are also being developed for both aromatic and aliphatic isocyanates, offering advantages such as mild reaction conditions, high yields, and catalyst reusability. google.comgoogle.com

Enantioselective Transformations: As this compound is a chiral molecule, developing catalytic systems that can control its stereochemistry is a major frontier. A significant breakthrough is the use of earth-abundant cobalt catalysts for the asymmetric reductive coupling of isocyanates with tertiary alkyl halides. acs.orgnih.gov This method allows for the enantioconvergent synthesis of sterically hindered chiral amides containing α-quaternary stereocenters with exceptional enantioselectivity (up to 99% enantiomeric excess). acs.orgnih.gov This strategy is significant because it provides access to complex chiral structures that are otherwise difficult to synthesize and has been shown to be viable for alkyl isocyanates. acs.org This opens up new possibilities for using chiral building blocks like (R)-1-(trifluoromethyl)ethylisocyanate in the synthesis of advanced, stereochemically pure materials and pharmaceuticals.

| Catalytic Transformation | Catalyst System Example | Substrate Type | Key Research Finding |

| Isocyanate Trimerization | Acetate-initiated systems | Aliphatic Isocyanates | The reaction proceeds through a complex bicyclic mechanism, not a simple consecutive addition, allowing for process optimization. nih.govresearchgate.net |

| Isocyanate Trimerization | Dibenzylamine / Secondary Amine | Aromatic and Aliphatic Isocyanates | Provides a reusable catalyst system with high selectivity and yield under mild conditions. google.com |

| Asymmetric Reductive Coupling | Chiral Cobalt Complex / Zinc | Alkyl Isocyanates, Racemic Tertiary Alkyl Halides | Enables enantioconvergent synthesis of chiral amides with α-quaternary centers and excellent enantioselectivity. acs.orgnih.gov |

Integration of this compound in Advanced Chemical Technologies and Processes

The incorporation of fluorinated moieties into polymers and other advanced materials can dramatically enhance their properties. This compound is a prime candidate for integration into cutting-edge chemical technologies due to the unique characteristics imparted by the trifluoromethyl group.

Advanced Fluorinated Polymers: Fluorinated polyurethanes (FPUs) are a class of high-performance materials known for their excellent thermal stability, chemical resistance, low surface energy, and durability. mdpi.comnih.gov The synthesis of FPUs using fluorinated diols or isocyanates, such as this compound, allows for the precise tuning of these properties. nih.govepa.gov These materials are sought after for specialized applications in coatings, textiles, aerospace, and biomedicine. nih.gov The trifluoromethyl group, in particular, contributes to creating surfaces with significant water and oil repellency. researchgate.net

On-Demand Isocyanate Chemistry: A major challenge in using highly reactive molecules like isocyanates in sensitive environments, such as in biology, is their instability and tendency for off-target reactions. An emerging frontier is the development of "isocyanate surrogate" systems. acs.org Recent research has demonstrated a novel strategy where a stable precursor (a hydroxamic acid–pyrrolidine conjugate) can be converted into a highly reactive isocyanate on-demand using a specific activator. acs.org This approach allows for the rapid and selective labeling of proteins in complex biological media, effectively harnessing the high reactivity of the isocyanate group while controlling it in time and space. acs.org Applying this concept to fluorinated precursors like a derivative of this compound could enable the development of new chemical probes and bioconjugation tools for advanced diagnostics and therapeutics.

Q & A

Q. What are the common synthetic routes for preparing 1-(trifluoromethyl)ethylisocyanate in laboratory settings?

The synthesis typically involves bromination or functionalization of trifluoromethyl-containing precursors. For example, bromination of ethyl-trifluoromethylbenzene derivatives using Br₂ with Fe or AlBr₃ as catalysts under controlled conditions achieves selective substitution . Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are preferred, and reactions often require Lewis acid/base catalysts to enhance efficiency .

| Reaction Component | Example | Conditions |

|---|---|---|

| Precursor | Ethyl-trifluoromethylbenzene | Bromination with Br₂/Fe |

| Solvent | DCM, acetonitrile | Reflux (40–80°C) |

| Catalyst | Fe, AlBr₃ | Stirring under inert atmosphere |

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

- NMR Spectroscopy : ¹⁹F NMR to track trifluoromethyl group behavior .

- IR Spectroscopy : Identification of isocyanate (-NCO) stretches (~2250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC-MS for purity assessment, especially after derivatization .

Q. What are the typical applications of this compound in medicinal chemistry research?

This compound serves as a chiral building block for synthesizing trifluoromethylated ureas and carbamates, which are explored as protease inhibitors or receptor modulators due to the metabolic stability imparted by the trifluoromethyl group . It is also used to functionalize biomolecules for studying ligand-target interactions .

Advanced Research Questions

Q. How does the presence of the trifluoromethyl group influence the reactivity of ethylisocyanate derivatives in nucleophilic addition reactions?

The electron-withdrawing trifluoromethyl group increases electrophilicity at the isocyanate carbon, accelerating reactions with nucleophiles (amines, alcohols). However, steric hindrance from the CF₃ group can reduce accessibility, requiring optimization of solvent polarity (e.g., THF vs. DCM) and temperature to balance reactivity and selectivity . Competing side reactions, such as hydrolysis, are mitigated by anhydrous conditions and catalysts like triethylamine .

Q. What strategies can be employed to mitigate competing side reactions during the synthesis of urea derivatives from this compound?

- Controlled Stoichiometry : Use a 10–20% excess of nucleophile (e.g., amine) to drive the reaction to completion .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress hydrolysis .

- Catalytic Additives : Employ Sc(OTf)₃ or ZnCl₂ to enhance regioselectivity in the presence of competing functional groups .

- In Situ Monitoring : Track reaction progress via TLC or FTIR to terminate reactions before side products dominate .

Q. How can computational modeling guide the design of trifluoromethylated isocyanate derivatives for material science applications?

Density Functional Theory (DFT) calculations predict electron distribution and reactive sites, aiding in designing polymers with tailored dielectric properties. For instance, the CF₃ group’s electronegativity enhances thermal stability in polyurethanes, as validated by thermogravimetric analysis (TGA) . Molecular dynamics simulations further optimize monomer alignment for desired mechanical properties .

Methodological Considerations

- Synthetic Optimization : Gradient screening of solvents (e.g., DCM vs. acetonitrile) and catalysts (Lewis acids vs. bases) is critical for yield improvement .

- Safety Protocols : Due to the toxicity of isocyanates, reactions must be conducted in fume hoods with PPE (gloves, goggles) and residual reagents quenched with ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.